2-Bromo-6-(furan-3-yl)pyridine
Description
Contextual Significance within Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the field of chemistry. britannica.com They are ubiquitous in nature, forming the core structures of many biologically essential molecules such as nucleic acids, vitamins, and alkaloids. britannica.com In synthetic chemistry, heterocycles are invaluable building blocks for the creation of pharmaceuticals, agrochemicals, and functional materials. ias.ac.inrsc.org The fusion of different heterocyclic rings, such as in furopyridines, can lead to molecules with enhanced chemical stability, distinct electronic properties, and improved biological activity compared to their individual components. ias.ac.in This makes the exploration of novel heterocyclic scaffolds a continuous and vital area of research.
Overview of Pyridine (B92270) and Furan (B31954) Architectures in Chemical Synthesis
Both pyridine and furan are prominent five- or six-membered heterocyclic compounds. britannica.com Pyridine, a six-membered ring with one nitrogen atom, is an aromatic compound that is a key precursor in the synthesis of a vast number of pharmaceuticals and agrochemicals. rsc.orgslideshare.netrsc.org Its nitrogen atom imparts basicity and allows for a variety of chemical transformations. Furan, a five-membered ring containing one oxygen atom, is another fundamental heterocycle. britannica.com While less aromatic than pyridine, furan's reactivity makes it a versatile intermediate in organic synthesis. ksu.edu.sa The combination of these two distinct heterocyclic systems into a single molecular framework, as seen in 2-Bromo-6-(furan-3-yl)pyridine, creates a bifunctional molecule with a rich and varied reactivity profile.
Scope and Objectives of the Research Investigation
Research investigations centered on this compound and related furanyl-pyridine structures aim to exploit its synthetic versatility to create novel compounds with specific functionalities. A primary objective is the synthesis of new ligands for catalysis and materials science. The bidentate nature of the pyridine-furan scaffold makes it an attractive candidate for coordinating with metal centers, leading to the development of new catalysts with unique reactivity and selectivity. Another major focus is in the field of medicinal chemistry, where the scaffold is used to design and synthesize potential therapeutic agents. By modifying the core structure through cross-coupling reactions and other transformations, researchers can explore how these changes affect the molecule's interaction with biological targets. rsc.orgnih.govnih.gov The overarching goal is to understand the structure-activity relationships of this class of compounds and to develop new molecules with enhanced performance in their respective applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1086381-61-4 |
|---|---|
Molecular Formula |
C9H6BrNO |
Molecular Weight |
224.05 g/mol |
IUPAC Name |
2-bromo-6-(furan-3-yl)pyridine |
InChI |
InChI=1S/C9H6BrNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H |
InChI Key |
REHXKFHOXHMPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=COC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Furan 3 Yl Pyridine and Its Precursors
Retrosynthetic Analysis of the 2-Bromo-6-(furan-3-yl)pyridine Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. scitepress.orgicj-e.orgslideshare.net It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections," which represent the reverse of known chemical reactions. scitepress.orgslideshare.net
For this compound, two primary disconnections are considered:
C-C Bond Disconnection: The most logical disconnection is the carbon-carbon bond between the pyridine (B92270) C6-position and the furan (B31954) C3-position. This is the reverse of a cross-coupling reaction. This approach leads to two key synthons: a 2-bromo-6-halopyridine (an electrophile) and a 3-furanyl organometallic reagent (a nucleophile), or vice-versa. The corresponding synthetic equivalents would be compounds like 2,6-dibromopyridine (B144722) and furan-3-ylboronic acid or a 3-furanylzinc halide.
C-Br Bond Disconnection: An alternative disconnection involves the C-Br bond at the C2-position of the pyridine ring. This suggests a synthetic route where the furan ring is first attached to the pyridine core, followed by a regioselective bromination of the resulting 6-(furan-3-yl)pyridine intermediate.
These retrosynthetic pathways guide the selection of specific synthetic methods, including direct functionalization and cross-coupling strategies, to achieve the target molecule.
Direct Bromination and Functionalization Approaches
These methods involve the direct introduction of the bromine atom onto a pre-existing pyridine or furan ring or the transformation of another functional group into a bromine atom.
The direct and selective bromination of heteroaromatic rings like pyridine and furan is a fundamental strategy.
Pyridine Bromination: The pyridine ring is electron-deficient, making electrophilic aromatic substitution, such as bromination, a challenging process that often requires harsh conditions. chemrxiv.org Direct bromination of pyridine typically yields a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. To achieve substitution at the 2- or 6-position, alternative strategies are often employed. One approach involves the bromination of pyridine-N-oxide, which activates the 2- and 4-positions towards electrophilic attack. Another method is the gas-phase reaction of pyridine with a mixture of bromine and chlorine in the presence of a diluent like carbon tetrachloride, which can yield 2-bromopyridine (B144113). google.com For substituted pyridines, the existing substituents direct the position of bromination. acs.orgnih.gov For instance, the bromination of 2-aminopyridine (B139424) at elevated temperatures can lead to a mixture of bromo- and dibromo-isomers, including 2-amino-6-bromopyridine. researchgate.net Modern methods may use reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for a more controlled bromination. google.com
Furan Bromination: In contrast to pyridine, furan is an electron-rich heterocycle that readily undergoes electrophilic substitution. However, controlling the regioselectivity can be challenging. Direct bromination of furan tends to occur at the more reactive 2- and 5-positions. To achieve bromination at the 3-position, a directing group strategy is often necessary. For example, starting with a 3-silylated furan allows for a regiospecific ipso-displacement of the silyl (B83357) group with a boron functional group, which can then be used in subsequent reactions. iupac.org
Halogen exchange reactions provide a route to introduce bromine by replacing another halogen, typically chlorine. organicmystery.com This approach is particularly useful if the corresponding chloro-analogue is more accessible.
The Finkelstein reaction, traditionally used for converting alkyl chlorides/bromides to iodides, can be adapted for aromatic systems, though conditions may be more forcing. organicmystery.com For heteroaromatic compounds, converting a 2-chloropyridine (B119429) derivative to a 2-bromopyridine derivative can be challenging due to the lower reactivity of aryl chlorides compared to aryl bromides. sciencemadness.org Such transformations might involve heating the chloro-precursor with a bromide salt, such as potassium bromide (KBr) or cesium bromide (CsBr), in a high-boiling polar aprotic solvent. sciencemadness.org Alternatively, a lithium-halogen exchange followed by quenching with a bromine source like 1,2-dibromoethane (B42909) is another possibility, although the compatibility of the strong base (e.g., n-butyllithium) with other functional groups on the molecule must be considered. sciencemadness.org
Cross-Coupling Strategies for Furan-Pyridine Linkage Formation
Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between two different aromatic rings (heteroaryl-heteroaryl bonds).
The Suzuki-Miyaura coupling is a widely used reaction that joins an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov The synthesis of this compound via this method would most commonly involve the coupling of 2,6-dibromopyridine with one equivalent of furan-3-ylboronic acid or its ester derivative.
Key challenges in this specific coupling include the potential for side reactions with the electron-deficient 2-bromopyridine substrate and the instability of furanboronic acids, which are prone to protodeboronation (loss of the boronic acid group). nih.govnih.gov Despite these challenges, several effective catalyst systems have been developed. These systems often employ palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine (B1218219) ligands. nih.govresearchgate.net The choice of base and solvent is also critical for achieving high yields.
Below is a table summarizing typical conditions for Suzuki-Miyaura couplings involving heteroaryl partners, which could be adapted for the synthesis of the target molecule.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | Varies | nih.gov |
| NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (4.5) | t-Amyl Alcohol | 100-120 | Varies | orgsyn.org |
| Pd₂(dba)₃ (1-1.5) | Phosphite Ligand (3-4.5) | KF (3) | Dioxane | 100 | Good to Excellent | nih.gov |
| Pd/C | - | K₂CO₃ | H₂O/Ethanol | 80 | Good to Excellent | researchgate.net |
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Heteroaryl Compounds.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is highly effective for forming C(sp²)-C(sp²) bonds and is known for its high functional group tolerance. orgsyn.org
For the synthesis of this compound, a Negishi coupling could be performed between 2,6-dibromopyridine and a 3-furanylzinc halide. The organozinc reagent can be prepared in situ from a 3-halofuran. A key advantage of the Negishi reaction is that organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to milder reaction conditions and faster reaction times. researchgate.net
Catalyst systems for Negishi couplings often utilize palladium complexes with bulky phosphine ligands, such as X-Phos, or nickel-based catalysts. researchgate.netnih.gov
The table below outlines general conditions applicable to Negishi couplings for forming heteroaryl-heteroaryl bonds.
| Catalyst | Ligand | Substrate 1 | Substrate 2 | Solvent | Notes | Ref. |
| Pd(PPh₃)₄ | - | 2-Pyridylzinc bromide | Aryl Halide | THF | Tolerates various functional groups | researchgate.net |
| Pd₂(dba)₃ | X-Phos | 2-Heterocyclic organozinc | Aryl Chloride | THF | High yields at room temperature | researchgate.net |
| Ni(PPh₃)₂Cl₂ | - | Organozinc Compound | Organic Halide | Varies | Alternative to Palladium catalysts | wikipedia.org |
| Pd(P(t-Bu)₃)₂ | - | Arylzinc Reagent | Aryl Chloride | THF | Effective for less reactive aryl chlorides | organic-chemistry.org |
Table 2: General Conditions for Negishi Cross-Coupling Reactions.
Stille Coupling Applications in Furan-Pyridine Synthesis
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organostannane (organotin) compound and an organohalide or pseudohalide. wikipedia.org This reaction is particularly effective for coupling sp²-hybridized centers, making it well-suited for the synthesis of biaryl and heteroaryl-aryl compounds like this compound. wikipedia.org
In a typical approach to synthesizing the target compound, a furan-3-yltrialkylstannane would be coupled with 2,6-dibromopyridine. The key to this synthesis is the regioselective nature of the reaction, where one bromine atom of the dibromopyridine is selectively substituted.
The general catalytic cycle for the Stille coupling involves three main steps:
Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (e.g., 2,6-dibromopyridine) to form a Pd(II) complex.
Transmetalation: The organostannane (e.g., furan-3-yltrialkylstannane) transfers the furan group to the palladium center, regenerating the tin halide.
Reductive Elimination: The coupled product, this compound, is eliminated from the palladium complex, which regenerates the active Pd(0) catalyst.
While effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts. acs.org This has led to the exploration of alternative, more environmentally benign coupling methods. acs.org Additives such as copper(I) iodide (CuI) can be used to accelerate the reaction rate significantly. harvard.edu
Table 1: Key Features of Stille Coupling for Furan-Pyridine Synthesis
| Parameter | Description | Reference |
|---|---|---|
| Catalyst | Palladium(0) complexes, e.g., Pd(PPh₃)₄ | wikipedia.org |
| Coupling Partners | Organostannane (R¹-Sn(Alkyl)₃) and Organohalide (R²-X) | wikipedia.org |
| Typical Substrates | Furan-3-yltrialkylstannane + 2,6-Dibromopyridine | wikipedia.org |
| Advantages | High tolerance for various functional groups; organostannanes are stable to air and moisture. | wikipedia.org |
| Disadvantages | High toxicity of tin reagents and byproducts. | acs.org |
| Accelerants | Addition of CuI can increase the reaction rate by orders of magnitude. | harvard.edu |
Other Organometallic Coupling Reactions (e.g., Copper-Catalyzed)
Beyond the Stille reaction, other organometallic coupling methods are employed for the synthesis of furan-pyridine systems. Copper-catalyzed reactions, in particular, offer a valuable alternative, sometimes providing different reactivity or milder conditions.
The Sonogashira coupling, which utilizes both palladium and copper catalysts, is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This can be a strategic pathway to precursors that can later be converted to the furan ring. For instance, coupling an appropriately substituted ethynyl (B1212043) derivative with 2,6-dibromopyridine can furnish a precursor for subsequent cyclization to form the furan ring. beilstein-journals.org
Copper catalysis is also central to the Ullmann condensation, a classic reaction for forming carbon-heteroatom and carbon-carbon bonds. Modern variations of the Ullmann coupling can be used to link two aromatic rings. A potential, though less common, route could involve a copper-catalyzed coupling between a furan-metal species and 2,6-dibromopyridine.
Furthermore, copper catalysts are used in amination reactions to synthesize precursors. For example, microwave-assisted copper-catalyzed amination of halopyridines is a practical method for producing substituted aminopyridines, which can be valuable intermediates in more complex synthetic routes. georgiasouthern.edu
Table 2: Examples of Other Relevant Coupling Reactions
| Reaction Type | Catalyst System | Application in Furan-Pyridine Synthesis | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(0)/Cu(I) | Coupling of terminal alkynes with halopyridines to create precursors for furan ring formation. | beilstein-journals.org |
| Suzuki Coupling | Pd(0) | A widely used alternative to Stille, coupling a furan boronic acid with a bromopyridine. It avoids toxic tin reagents. | researchgate.net |
| Negishi Coupling | Pd(0) or Ni(0) | Coupling of an organozinc compound with an organohalide, used in one-pot syntheses of related benzofuropyridines. | acs.org |
| Copper-Catalyzed Amination | Cu(I) | Synthesis of aminopyridine precursors from halopyridines. | georgiasouthern.edu |
Ring-Closure and Heterocycle Formation Pathways for the Pyridine Nucleus
An alternative to coupling pre-formed heterocyclic rings is to construct the pyridine ring from acyclic or non-aromatic precursors. These methods offer a high degree of flexibility in introducing substituents. The most versatile preparative method for substituted pyridines involves the condensation of a 1,5-dicarbonyl compound (or a suitable precursor) with ammonia (B1221849) or an ammonium (B1175870) salt. acs.orgbeilstein-journals.orgbeilstein-journals.org
One established pathway is the Hantzsch dihydropyridine (B1217469) synthesis, which involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation to the pyridine. beilstein-journals.orgbeilstein-journals.org To achieve the 2-bromo-6-furanyl substitution pattern, one would need to start with highly functionalized and potentially unstable precursors.
A more direct route involves the cyclization of 1,5-enediones with ammonium acetate (B1210297) to yield 2,6-disubstituted pyridines in good yields. acs.org This approach is particularly suitable for the synthesis of 2,6-diheterylpyridines. acs.org Another innovative method involves the one-step conversion of 6,8-dioxabicyclo[3.2.1]octanes (derived from methyl vinyl ketone dimer) into 2,6-disubstituted pyridines. rsc.org
Table 3: Selected Ring-Closure Methodologies for Pyridine Synthesis
| Methodology | Precursors | Reagents | Key Features | Reference |
|---|---|---|---|---|
| 1,5-Diketone Condensation | 1,5-Diketones or 1,5-Enediones | Ammonia or Ammonium Acetate (NH₄OAc) | Versatile and efficient for 2,6-disubstituted pyridines. | acs.orgbeilstein-journals.org |
| Hantzsch Synthesis | Aldehyde, β-ketoester (2 eq.), Ammonia | Typically requires subsequent oxidation of the dihydropyridine intermediate. | Classic, highly adaptable method for substituted pyridines. | beilstein-journals.org |
| From Bicyclic Ketals | 6,8-Dioxabicyclo[3.2.1]octanes | AlCl₃–NH₂OH·HCl/AcOH | One-step conversion to 2,6-disubstituted pyridines. | rsc.org |
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Green Chemistry Principles
Cross-Coupling vs. Ring-Closure:
Selectivity: A major challenge in cross-coupling with 2,6-dibromopyridine is achieving mono-functionalization without the formation of the di-substituted byproduct. Careful control of stoichiometry, reaction time, and temperature is crucial. Ring-closure syntheses can offer better control over the substitution pattern by building the desired functionality into the acyclic precursors.
Availability of Starting Materials: Cross-coupling relies on the availability of suitable precursors like 2,6-dibromopyridine and a furan-3-yl boronic acid or stannane. Ring-closure methods depend on access to specific acyclic diketones or related structures, which may require multi-step syntheses themselves.
Comparison of Cross-Coupling Methods:
Stille Coupling: While often high-yielding and tolerant of many functional groups, its primary drawback is the use of highly toxic organotin compounds. acs.org The removal of tin byproducts can also complicate purification. harvard.edu
Suzuki Coupling: This is often the preferred alternative to Stille coupling as boronic acids and their esters are generally less toxic and the byproducts are more easily removed. It represents a "greener" approach to the same transformation.
Copper-Catalyzed Reactions: These methods can be advantageous by avoiding expensive palladium catalysts, although they may require higher temperatures or longer reaction times. Their scope and functional group tolerance can be different from palladium-catalyzed systems.
Green Chemistry Metrics: A holistic assessment uses metrics like Process Mass Intensity (PMI), which is the total mass of materials used (solvents, reagents, process water) per unit mass of the final product. chemrxiv.org Routes with fewer steps, less hazardous solvents, and higher yields will generally have a lower (better) PMI. For instance, a one-pot reaction or a solvent-free method would be considered greener than a multi-step process requiring extensive solvent use for reactions and purifications. researchgate.net
Table 4: Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages | Green Chemistry Considerations |
|---|---|---|---|
| Stille Coupling | High functional group tolerance, reliable. | Highly toxic tin reagents and byproducts. acs.org | Poor; generates hazardous waste. |
| Suzuki Coupling | Less toxic reagents (boronic acids), easier byproduct removal. | Boronic acids can be unstable; may require specific bases/ligands. | Good; a greener alternative to Stille. |
| Ring-Closure Synthesis | High control over substitution pattern, potentially shorter route. | Acyclic precursors may be complex to synthesize; can be less convergent. | Variable; depends on the efficiency of precursor synthesis and cyclization conditions. |
| Alternative Couplings (e.g., Cu-catalyzed) | Can avoid expensive palladium catalysts. | May require harsher conditions; scope can be more limited. | Potentially better if it avoids heavy metals like Pd, but depends on overall efficiency. |
Reactivity and Derivatization Strategies of 2 Bromo 6 Furan 3 Yl Pyridine
Reactivity of the Halogen Atom: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridyl systems. In the case of 2-bromopyridines, the electron-withdrawing nature of the ring nitrogen enhances the electrophilicity of the carbon atom attached to the bromine, making it susceptible to attack by nucleophiles. youtube.comstackexchange.com This reaction proceeds through a high-energy anionic intermediate, and the stability of this intermediate is a crucial factor in determining the reaction's feasibility. stackexchange.com Attack at the C-2 position is favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This method has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods. wikipedia.org The reaction facilitates the coupling of amines with aryl halides, including 2-bromopyridines, to furnish the corresponding aminopyridine derivatives. wikipedia.orgnih.gov The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org
The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is critical for achieving high efficiency in Buchwald-Hartwig aminations. nih.gov For instance, sterically hindered phosphine ligands are often employed to promote the desired reactivity. wikipedia.org A variety of amines, including volatile amines, can be successfully coupled with 2-bromopyridines using this methodology, providing access to a wide range of secondary and tertiary aminopyridines that are otherwise difficult to synthesize. nih.gov
Table 1: Examples of Buchwald-Hartwig Amination with Bromopyridines
| Amine | Product | Catalyst System | Conditions | Yield |
| (+/-)-trans-1,2-diaminocyclohexane | N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ | Toluene, 80°C, 4h | 60% chemspider.com |
| Methylamine | 2-Bromo-6-methylaminopyridine | Not specified | High pressure and temperature | 54.1% georgiasouthern.edu |
| Ethylamine | 2-Bromo-6-ethylaminopyridine | Not specified | High pressure and temperature | 52.4% georgiasouthern.edu |
This table presents data from reactions with similar bromopyridine substrates to illustrate the general conditions and outcomes of the Buchwald-Hartwig amination.
The bromine atom of 2-Bromo-6-(furan-3-yl)pyridine can also be displaced by oxygen and sulfur nucleophiles to introduce alkoxy and thioether moieties, respectively. These reactions typically proceed under basic conditions, where an alkoxide or thiolate anion acts as the nucleophile. The SNAr mechanism is again operative, with the pyridine (B92270) nitrogen activating the ring for nucleophilic attack. These transformations are valuable for modifying the electronic and physical properties of the parent molecule.
The introduction of a cyano group is another important transformation of this compound. Cyanation can be achieved using various cyanide sources, often with the aid of a transition metal catalyst. The resulting cyanopyridine derivative is a versatile intermediate that can be further elaborated. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Cross-Coupling Reactions at the C-Br Position for Further Functionalization
Beyond nucleophilic substitution, the carbon-bromine bond in this compound is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming new carbon-carbon bonds, allowing for the connection of the pyridyl scaffold to other aromatic, heteroaromatic, or unsaturated systems.
The Suzuki-Miyaura coupling is a widely used and powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. researchgate.netlibretexts.org This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov In the context of this compound, Suzuki-Miyaura coupling enables the introduction of a diverse set of substituents at the 2-position of the pyridine ring. researchgate.net
The development of advanced catalyst systems, often employing specific phosphine ligands, has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates. nih.gov For instance, efficient coupling of 2-pyridyl nucleophiles with aryl and heteroaryl bromides has been achieved using catalysts based on [Pd₂(dba)₃] and specialized phosphine oxide ligands. researchgate.net This allows for the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. researchgate.netnih.gov
Table 2: Examples of Suzuki-Miyaura Coupling with Bromopyridines
| Boronic Acid/Ester | Product | Catalyst System | Conditions | Yield |
| Naphthalen-2-yl-2-boronic acid | 5-bromo-2-(naphthalen-6-yl)pyridine | Not specified | Not specified | Not specified researchgate.net |
| 3-Furanylboronic acid | 5-(Furan-3-yl)pyrimidine | NiCl₂(PCy₃)₂ | t-Amyl alcohol, 120°C, 1h | 83% orgsyn.org |
| Various aryl, alkenyl, and heteroaromatic boronic esters | Various ortho-substituted anilines | CataXCium A Pd G3 | Not specified | Good to excellent nih.gov |
This table presents data from reactions with similar bromopyridine and bromopyrimidine substrates to illustrate the versatility of the Suzuki-Miyaura coupling.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly valuable for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in many natural products, pharmaceuticals, and organic materials. libretexts.org
For this compound, Sonogashira coupling provides a direct route to introduce an alkyne functionality at the 2-position. This transformation is generally carried out under mild conditions, often at room temperature. wikipedia.org The resulting alkynylated pyridine can serve as a precursor for further synthetic manipulations. For example, the alkyne can undergo cyclization reactions or be used in "click" chemistry. The reaction has been shown to be effective with a variety of substituted pyridines, including those with multiple halogen substituents, where chemoselectivity can often be controlled. nih.gov
Heck Reactions for Olefin Derivatization
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds by coupling an aryl halide with an alkene. masterorganicchemistry.com In the case of this compound, the reactive C-Br bond at the 2-position of the pyridine ring serves as the electrophilic component for this transformation. This reaction allows for the introduction of a wide range of olefinic substituents, leading to the synthesis of complex molecules. rsc.org
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinyl-substituted pyridine product and regenerate the catalyst. masterorganicchemistry.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.orgrsc.org While reactions involving the specific substrate this compound are not extensively documented in isolation, the reactivity patterns of similar 2-bromopyridine (B144113) derivatives provide a strong basis for predicting its behavior. The reaction conditions can be optimized to favor the desired product, often requiring careful selection of phosphine ligands and inorganic or organic bases. beilstein-journals.org
Table 1: Representative Conditions for Heck Reactions with 2-Bromopyridine Derivatives
| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 2-(Furan-3-yl)-6-styrylpyridine |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | n-Butyl (E)-3-(6-(furan-3-yl)pyridin-2-yl)acrylate |
This table presents hypothetical examples based on typical Heck reaction conditions for related substrates.
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for the synthesis of arylamines. youtube.com These reactions are widely applied in medicinal chemistry and materials science. nih.gov For this compound, the C-Br bond is the active site for coupling with a variety of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and carbamates.
The catalytic cycle typically involves a palladium(0) species that undergoes oxidative addition into the C-Br bond. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the palladium(0) catalyst. youtube.com The success of these couplings often depends on the use of specialized phosphine ligands that facilitate the key steps of the catalytic cycle. nih.gov Challenges can arise from the potential for the pyridine nitrogen to coordinate with the palladium center, which might hinder catalytic activity, a phenomenon noted in reactions with similar aminopyridine substrates. nih.gov
Table 2: Illustrative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(6-(Furan-3-yl)pyridin-2-yl)morpholine |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | N-(6-(Furan-3-yl)pyridin-2-yl)aniline |
This table presents hypothetical examples based on typical Buchwald-Hartwig reaction conditions.
Reactivity of the Furan (B31954) Ring: Electrophilic Aromatic Substitution (EAS) and Functionalization
The furan moiety in this compound is an electron-rich five-membered heterocycle, making it more susceptible to electrophilic aromatic substitution (EAS) than benzene. pearson.comucalgary.ca Furan typically undergoes EAS preferentially at the C2 (or C5) position due to the greater stabilization of the cationic intermediate (the sigma complex) through resonance. pearson.comucalgary.cachegg.com Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. masterorganicchemistry.com
In this compound, the furan ring is attached at its 3-position. Therefore, the available positions for electrophilic attack are C2, C4, and C5. The C2 and C5 positions are the most activated. The presence of the electron-withdrawing 2-bromopyridyl substituent may slightly deactivate the furan ring towards EAS compared to unsubstituted furan, but the ring remains a reactive site for electrophilic attack under appropriate conditions.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Furan Ring
| Reaction | Reagent | Expected Major Product(s) |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-6-(2-bromofuran-3-yl)pyridine and/or 2-Bromo-6-(5-bromofuran-3-yl)pyridine |
| Nitration | HNO₃ / Ac₂O | 2-Bromo-6-(2-nitrofuran-3-yl)pyridine and/or 2-Bromo-6-(5-nitrofuran-3-yl)pyridine |
This table illustrates expected outcomes based on the known reactivity of furan derivatives.
Reactivity of the Pyridine Nitrogen: Coordination Chemistry and Protonation Behavior
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and capable of acting as a ligand in coordination chemistry. ucalgary.ca It can be protonated by acids to form a pyridinium (B92312) salt. This protonation deactivates the pyridine ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution.
In the context of catalysis, the pyridine nitrogen can coordinate to metal centers, such as palladium in cross-coupling reactions. nih.gov This coordination can be a double-edged sword. While it can sometimes be a desired feature in directing a reaction, it may also lead to catalyst inhibition or deactivation by occupying a coordination site needed for the catalytic cycle to proceed. nih.govnih.gov The steric and electronic environment around the nitrogen, influenced by the adjacent bromo and furan-3-yl groups, will modulate its coordinating ability.
Chemo- and Regioselectivity in Multi-Functional Transformations
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.
Cross-Coupling vs. Furan Substitution: In reactions employing palladium catalysts, the C-Br bond is the most likely site of reaction under typical cross-coupling conditions (e.g., Heck, Suzuki, Buchwald-Hartwig). Electrophilic attack on the furan ring generally requires different conditions, such as the use of strong electrophiles, often in the absence of a palladium catalyst. This inherent difference in reactivity allows for selective functionalization.
Regioselectivity on the Furan Ring: When targeting the furan ring, electrophilic substitution is expected to occur preferentially at the C2 or C5 positions, which are ortho and para-like relative to the oxygen atom and thus more activated. ucalgary.cachegg.com Directing a reaction to the C4 position would be more challenging.
Influence of the Pyridine Nitrogen: The basicity of the pyridine nitrogen can be exploited or must be managed. In acid-catalyzed reactions, protonation of the nitrogen will occur, which can alter the electronic properties of the entire molecule. In metal-catalyzed reactions, the choice of ligand is critical to manage the coordination of the pyridine nitrogen to the metal center, thereby preventing catalyst deactivation and ensuring efficient transformation at the C-Br bond. nih.govnih.gov The development of catalyst systems that are tolerant of coordinating heterocycles is an active area of research. nih.gov
By carefully selecting reagents, catalysts, and reaction conditions, chemists can selectively target a specific site on the this compound molecule, enabling the synthesis of a diverse array of more complex derivatives. nih.gov
Applications of 2 Bromo 6 Furan 3 Yl Pyridine As a Versatile Chemical Building Block
Precursor in Complex Heterocyclic Synthesis
The presence of the reactive bromopyridine moiety allows for the strategic construction of larger, more intricate heterocyclic systems. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic methodology.
The construction of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) from 2-bromo-6-(furan-3-yl)pyridine is primarily achieved through transition-metal-catalyzed cross-coupling reactions. The bromo-substituent is an ideal electrophilic partner in reactions such as the Suzuki-Miyaura coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions allow for the annulation of additional rings onto the pyridine (B92270) core.
For instance, a Sonogashira coupling between this compound and an arylacetylene would yield a 2-(arylethynyl)-6-(furan-3-yl)pyridine intermediate. Subsequent intramolecular cyclization, often induced by acid or a different catalyst, can lead to the formation of fused polycyclic systems. The chemoselective Sonogashira coupling of bromo-anilines with arylacetylenes followed by a 5-endo-dig cyclization to form indole (B1671886) rings demonstrates a similar principle of building complex heterocycles from bromo-precursors. exlibrisgroup.com This general strategy enables the extension of the π-conjugated system, which is a key feature in the development of organic electronic materials and fluorescent probes.
The imidazo[4,5-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds. uctm.eduirb.hrnih.gov The synthesis of derivatives of this fused-ring system can be strategically initiated from this compound. A common synthetic pathway involves the initial conversion of the 2-bromo group to a 2-amino group via nucleophilic aromatic substitution or a Buchwald-Hartwig amination. Subsequent nitration of the pyridine ring, typically at the 3-position, followed by reduction of the nitro group, would afford a 2,3-diamino-6-(furan-3-yl)pyridine intermediate.
This key diamine intermediate can then undergo cyclocondensation with a variety of one-carbon synthons to form the desired fused imidazole (B134444) ring. nih.gov For example, reaction with an aldehyde leads to the formation of a 2-substituted-imidazo[4,5-b]pyridine. This modular approach allows for the introduction of diverse substituents onto the final fused-ring system, enabling the tuning of its biological and physical properties. uctm.edu Research on related bromo-phenyl imidazo[4,5-b]pyridines has shown that they can be further alkylated to produce various N-substituted regioisomers, expanding the chemical space accessible from this scaffold. uctm.edu
Table 1: Illustrative Synthesis of Fused Imidazo[4,5-b]pyridine Derivatives This table illustrates the general synthetic approach for creating diverse imidazo[4,5-b]pyridine derivatives starting from a substituted 2,3-diaminopyridine (B105623) intermediate.
| Precursor | Reagent for Cyclization | Resulting C2-Substituent | Reference Example Principle |
|---|---|---|---|
| 2,3-Diaminopyridine | Benzaldehydes | Substituted Phenyl | nih.gov |
| 2,3-Diaminopyridine | 2-Cyanoacetamide | Cyanomethyl | irb.hr |
| 6-Bromo-2-nitrophenyl-3H-imidazo[4,5-b]pyridine | Allyl Bromide | N-allyl (alkylation) | uctm.edu |
Role in Ligand Design for Organometallic Catalysis
The structural features of this compound make it an attractive scaffold for the development of specialized ligands for organometallic catalysis. The pyridine nitrogen atom is a classic Lewis basic site for metal coordination, and the modifiable bromo-position allows for the introduction of additional donor atoms.
The transformation of this compound into bidentate or multidentate ligands is a key application of its reactivity. The pyridine nitrogen provides one coordination site (N-donor). A second (or third) donor atom can be installed by replacing the bromine atom. For example, a palladium-catalyzed phosphination reaction with a secondary phosphine (B1218219) (e.g., diphenylphosphine) would yield a P,N-bidentate ligand. Similarly, a Buchwald-Hartwig amination with an amine bearing another donor group can create N,N'- or N,O-bidentate ligands.
Studies on 2,6-dibromopyridine (B144722) have demonstrated its utility in the stepwise synthesis of complex ligands. georgiasouthern.edugeorgiasouthern.edu By carefully controlling reaction conditions, one bromo-substituent can be replaced with a primary amine, yielding a 2-bromo-6-alkylaminopyridine. georgiasouthern.edu This intermediate can then be attached to a larger scaffold, such as TREN (tris(2-aminoethyl)amine), to build sophisticated, potentially multimetallic, ligand systems. georgiasouthern.edu This principle highlights the potential of this compound as a starting point for ligands with tailored steric and electronic properties.
Table 2: Potential Ligand Architectures Derived from this compound
| Ligand Type | Required Reaction | Coordinating Atoms |
|---|---|---|
| P,N-Bidentate | Palladium-catalyzed Phosphination | Phosphorus, Pyridine-Nitrogen |
| N,N'-Bidentate | Buchwald-Hartwig Amination | Amine-Nitrogen, Pyridine-Nitrogen |
| S,N-Bidentate | Palladium-catalyzed Thiolation | Sulfur, Pyridine-Nitrogen |
Ligands play a critical role in catalysis, dictating the reactivity and selectivity of the metallic center. Ligands derived from this compound can be used to construct catalysts for C-H activation. C-H activation is a powerful tool in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. The electronic properties of the ligand, influenced by the electron-rich furan (B31954) ring and any newly introduced donor groups, can modulate the oxidative addition and reductive elimination steps at the metal center, which are often key to the catalytic cycle. A well-designed ligand can promote the desired C-H activation pathway while suppressing unwanted side reactions. While direct application of this specific compound is not widely reported, the development of bespoke pyridine-based ligands for this purpose is a highly active area of research.
A significant challenge in modern chemistry is the synthesis of single-enantiomer compounds, particularly for pharmaceutical applications. This is achieved through asymmetric catalysis, which relies on chiral catalysts to control the stereochemical outcome of a reaction. This compound serves as a potential starting point for the construction of chiral ligands and, consequently, asymmetric catalysts.
Chirality can be introduced into the ligand framework in several ways. One approach is to use a chiral reagent during the substitution of the bromine atom, for example, by reacting it with a chiral amine or phosphine. Another strategy involves using a substrate where the furan ring itself is part of a chiral system. Once a chiral ligand is synthesized and complexed to a metal, the resulting chiral environment around the metal center can direct an incoming substrate to react in a way that preferentially forms one enantiomer over the other. Such scaffolds are foundational to creating catalysts for asymmetric hydrogenations, C-C bond formations, and other stereoselective transformations.
Intermediate in Functional Material Precursor Synthesis
The unique electronic and structural characteristics of the 2-(furan-3-yl)pyridine (B14123702) core, combined with the reactivity of the bromo-substituent, position this compound as a significant intermediate in the synthesis of precursors for functional materials. This includes applications in organic electronics and sensor technology.
While direct synthesis of OLED materials from this compound is not extensively documented in dedicated studies, its potential is inferred from established synthetic routes for related materials. The construction of molecules for OLEDs, such as triarylamines and phosphinine derivatives, often relies on palladium-catalyzed cross-coupling reactions where an aryl halide is a key reactant. researchgate.netnih.govresearchgate.net The bromo-group on the pyridine ring of this compound makes it an ideal candidate for such reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the attachment of other aromatic systems, which is a common strategy for building the extended π-conjugated systems necessary for charge transport and light emission in OLEDs. researchgate.netnih.gov For instance, coupling with carbazole (B46965) or triarylamine moieties could yield hole-transporting materials, while coupling with electron-deficient heterocycles could produce electron-transporting or emissive materials.
Table 1: Potential Cross-Coupling Reactions for OLED Precursor Synthesis
| Reaction Type | Coupling Partner | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Arylboronic acids | π-conjugated oligomers/polymers |
| Buchwald-Hartwig | Amines (e.g., carbazole) | Hole-transport materials |
| Sonogashira Coupling | Terminal alkynes | Extended conjugated systems |
The development of novel fluorescent probes and dyes is an active area of research, with applications in bio-imaging and chemical sensing. nih.gov Heterocyclic compounds, particularly those with donor-acceptor π-systems, are often at the core of these probes. researchgate.net The this compound scaffold can be elaborated into such systems. The bromine atom can be replaced with various donor or acceptor groups via nucleophilic substitution or cross-coupling reactions, allowing for the fine-tuning of the molecule's photophysical properties. researchgate.netcolab.ws For example, introducing an electron-donating group, such as an amino or alkoxy group, could create a push-pull system with the electron-deficient pyridine ring, potentially leading to compounds with strong intramolecular charge transfer (ICT) character and environment-sensitive fluorescence. researchgate.net This strategy is fundamental in designing ratiometric fluorescent probes that signal changes in their environment, such as pH or polarity, through a shift in emission wavelength.
Supramolecular chemistry involves the design of large, well-ordered structures from smaller molecular components held together by non-covalent interactions. The pyridine-furan scaffold is well-suited for this purpose. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a metal coordination site, while the furan ring can participate in π-stacking interactions. researchgate.netmdpi.com The this compound intermediate can be used to synthesize more complex building blocks for supramolecular assemblies. For example, the bromine atom can be converted to other functional groups, such as carboxylic acids or amides, which are known to form robust hydrogen-bonding networks. mdpi.com Derivatives based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) scaffolds have been shown to form predictable supramolecular structures, highlighting the utility of these heterocyclic cores in creating organized molecular systems. mdpi.com
Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. rsc.orgnih.govnih.gov The combination of a pyridine with a furan ring, along with a reactive bromine handle, makes this compound a highly valuable starting material for synthesizing intermediates aimed at new therapeutic and agrochemical agents. dntb.gov.ua
The 2-(furan-3-yl)pyridine structure serves as a rigid scaffold that can be decorated with various functional groups to interact with biological targets. The bromine atom on this scaffold is a key entry point for diversification. Research on related structures has demonstrated the importance of the bromo-heteroaryl moiety in generating biological activity. For instance, imidazo[4,5-b]pyridine derivatives, which can be synthesized from bromo-aminopyridine precursors, have shown promising cytotoxic activity against cancer cell lines. researchgate.net The general synthetic strategy involves using the bromine atom to introduce other functionalities or to participate in cyclization reactions to build more complex, fused heterocyclic systems. researchgate.net The pyridine nitrogen can improve solubility and provides a key interaction point for binding to biological macromolecules. nih.gov
Table 2: Bioactive Scaffolds Derived from Halogenated Pyridines
| Starting Material Class | Synthetic Transformation | Resulting Bioactive Scaffold | Potential Activity |
|---|---|---|---|
| Bromo-aminopyridines | Intramolecular cyclization | Imidazo[4,5-b]pyridines | Anticancer, Antiviral |
| Bromo-pyridines | Cross-coupling reactions | Aryl-substituted pyridines | Enzyme inhibitors |
In drug discovery, once a "hit" or "lead" compound is identified, medicinal chemists synthesize numerous derivatives to optimize its potency, selectivity, and pharmacokinetic properties. This process, known as lead derivatization, heavily relies on versatile chemical handles like the bromine atom in this compound. nih.gov Palladium-catalyzed cross-coupling reactions are a powerful tool in this context, allowing for the rapid and modular synthesis of a library of related compounds. researchgate.net Starting from the bromo-pyridine core, chemists can systematically vary the substituent at the 6-position by coupling it with a wide array of boronic acids (Suzuki reaction), amines (Buchwald-Hartwig amination), or other organometallic reagents. This approach was successfully used in the development of 6-substituted pyridin-3-yl C-nucleosides, where a halogenated pyridine was the key intermediate for introducing molecular diversity. researchgate.net This strategy allows for a thorough exploration of the structure-activity relationship (SAR) around the pyridine-furan core, which is essential for developing a successful drug candidate. nih.gov
Advanced Spectroscopic and Computational Investigations of 2 Bromo 6 Furan 3 Yl Pyridine
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 2-Bromo-6-(furan-3-yl)pyridine, ¹H and ¹³C NMR spectra would be expected to confirm the precise arrangement of the pyridine (B92270) and furan (B31954) rings.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton. The pyridine ring protons are expected to appear as a set of coupled multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The furan protons would also produce signals in the aromatic region, with characteristic shifts and coupling constants that confirm the 3-substitution pattern.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the core structure. The carbon attached to the bromine atom (C2 of the pyridine ring) would appear at a distinct chemical shift, while the carbons of the furan ring would have shifts characteristic of a heteroaromatic ether.
The table below outlines the predicted NMR data based on the analysis of similar structures.
| Predicted ¹H NMR Data for this compound |
| Assignment |
| Pyridine H-3 |
| Pyridine H-4 |
| Pyridine H-5 |
| Furan H-2 |
| Furan H-4 |
| Furan H-5 |
| Predicted ¹³C NMR Data for this compound |
| Assignment |
| Pyridine C-2 |
| Pyridine C-3 |
| Pyridine C-4 |
| Pyridine C-5 |
| Pyridine C-6 |
| Furan C-2 |
| Furan C-3 |
| Furan C-4 |
| Furan C-5 |
Note: The predicted values are estimates based on known data for 2-bromopyridine (B144113) and 3-substituted furan derivatives. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is critical for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.
For this compound (C₉H₆BrNO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity (M⁺ and M+2), separated by two mass units, which is a definitive signature for a monobrominated compound.
Common fragmentation pathways could include the loss of the bromine radical (•Br), cleavage of the bond between the two aromatic rings, or fragmentation of the furan ring, such as the loss of a carbon monoxide (CO) molecule.
| Predicted Mass Spectrometry Data for this compound |
| Parameter |
| Molecular Formula |
| Molecular Weight |
| Molecular Ion Peak (⁷⁹Br) |
| Molecular Ion Peak (⁸¹Br) |
| Key Fragmentation Ion |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the polarizability of the molecule.
| Predicted Vibrational Spectroscopy Data for this compound |
| Vibrational Mode |
| Aromatic C-H Stretch |
| C=C/C=N Ring Stretching |
| Furan C-O-C Asymmetric Stretch |
| Furan C-O-C Symmetric Stretch |
| C-H In-plane Bending |
| C-H Out-of-plane Bending |
| C-Br Stretch |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated.
While a crystal structure for this compound has not been reported in the public domain, such a study would provide invaluable information. It would confirm the planarity of the furan and pyridine rings and reveal the dihedral angle between them. Furthermore, it would elucidate any significant intermolecular interactions that dictate the crystal packing, such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom. These interactions are crucial for understanding the material's solid-state properties.
Quantum Chemical and Theoretical Studies
Computational chemistry provides a powerful lens for investigating molecular properties that may be difficult or impossible to measure experimentally. Theoretical studies complement experimental data by offering deep insights into electronic structure and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic distributions.
A key application of DFT is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich furan ring, while the LUMO is distributed across the electron-deficient bromopyridine ring system. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. The HOMO-LUMO gap would provide a quantitative measure of its electronic stability and susceptibility to chemical reactions.
| Predicted DFT/HOMO-LUMO Analysis for this compound |
| Parameter |
| HOMO Localization |
| LUMO Localization |
| HOMO-LUMO Gap (ΔE) |
Computational Prediction of Reactivity and Reaction Pathways
Computational quantum chemistry offers powerful predictive tools for understanding the reactivity of this compound. By calculating various molecular descriptors, insights into its kinetic stability and the regioselectivity of its potential reactions can be gained. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial in determining the molecule's reactivity. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A large HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
For analogous compounds such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine these parameters. nih.govnih.gov In one such study, the calculated HOMO-LUMO energy gap was found to be 2.3591 eV, indicating a stable molecule. nih.govnih.gov Similar calculations for 2-bromo-3-hydroxy-6-methyl pyridine yielded a larger energy gap of 5.39512 eV, suggesting even greater stability. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify the reactivity of a molecule. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.
These parameters are invaluable for predicting how this compound might interact with other reagents and for understanding its potential reaction pathways. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile and would readily react with nucleophiles.
Table 1: Illustrative Global Reactivity Descriptors Calculated for an Analogous Bromo-Pyridine Derivative. (Note: These values are for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine and serve as an example of the type of data obtained from DFT calculations.)
| Parameter | Value |
| HOMO Energy (EHOMO) | -3.1033 eV |
| LUMO Energy (ELUMO) | -0.7442 eV |
| Energy Gap (ΔE) | 2.3591 eV |
| Electronegativity (χ) | 1.92375 eV |
| Hardness (η) | 1.17955 eV |
| Softness (S) | 0.84778 eV-1 |
| Electrophilicity Index (ω) | 1.5658 eV |
Data sourced from a study on a related imidazo[4,5-b]pyridine derivative. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent regions of varying electrostatic potential.
Typically, regions of negative electrostatic potential (colored in shades of red) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on heteroatoms like nitrogen and oxygen. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent areas of intermediate electrostatic potential.
For this compound, an MEP analysis would likely reveal a significant region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This would indicate that the nitrogen atom is a primary site for protonation and coordination to metal ions. The oxygen atom of the furan ring would also exhibit a negative potential, though likely to a lesser extent than the pyridine nitrogen.
Positive potential regions would be expected around the hydrogen atoms, particularly those attached to the aromatic rings. The bromine atom, being highly electronegative, would create a region of negative potential around itself, but the C-Br bond would be polarized, leading to a slightly positive region on the adjacent carbon atom, making it susceptible to nucleophilic substitution.
MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which play a significant role in the crystal packing and biological activity of molecules. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and electronic structure by transforming the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept.
A key feature of NBO analysis is the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied bonding or lone pair orbital with an unoccupied antibonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater electron delocalization.
In the context of this compound, NBO analysis would be used to:
Quantify the charge distribution: Determine the natural atomic charges on each atom, providing a more refined picture of the electron distribution than that obtained from simpler population analyses.
Understand intermolecular interactions: By examining the interactions between the NBOs of one molecule and another, NBO analysis can shed light on the nature and strength of intermolecular forces such as hydrogen bonds and halogen bonds.
Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR, IR)
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be used to validate experimental data and to aid in the structural elucidation of new compounds. bohrium.comresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated. These calculations can also provide information about the nature of the electronic transitions (e.g., π → π* or n → π*), which helps in the interpretation of the experimental spectrum.
NMR Spectroscopy: The gauge-including atomic orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net These theoretical chemical shifts can be correlated with experimental values to confirm the proposed structure of a molecule. bohrium.comresearchgate.net For complex molecules, computational NMR prediction can be invaluable in assigning ambiguous signals and in distinguishing between different isomers. bohrium.comresearchgate.net
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. jocpr.com By analyzing the calculated vibrational modes, each absorption band can be assigned to a specific molecular motion, such as stretching, bending, or wagging of different functional groups. jocpr.com This detailed assignment can be challenging to achieve from experimental data alone.
Table 2: Illustrative Predicted Vibrational Frequencies for a Related Bromo-Pyridine Derivative. (Note: These values are for 2-bromo-3-hydroxy-6-methylpyridine and serve as an example of the type of data obtained from DFT calculations.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H Stretching | 2923, 2976, 2999, 3063, 3079 |
| Ring Deformation | 1549, 1574 |
| C-H in-plane bending | 1100, 1375 |
| Ring Twisting | 55 |
Data sourced from a study on a related bromo-pyridine derivative. jocpr.com
Structure-Reactivity and Structure-Property Correlations from Computational Data
A significant advantage of computational studies is the ability to establish correlations between the molecular structure and the observed reactivity and properties of a compound. By systematically modifying the structure of this compound in silico (e.g., by changing substituents or their positions) and calculating the resulting changes in electronic and physicochemical properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be developed.
For instance, by calculating the HOMO-LUMO gap for a series of related pyridine derivatives, a correlation can be drawn between the electronic structure and the observed biological activity or chemical reactivity. nih.gov Similarly, by analyzing how the MEP changes with structural modifications, one can predict how these changes will affect the intermolecular interactions and, consequently, the macroscopic properties of the material, such as its crystal packing and melting point.
These computational correlations are invaluable in the field of drug design and materials science. They allow for the rational design of new molecules with enhanced or targeted properties, thereby reducing the need for extensive and time-consuming experimental synthesis and testing. acs.org
Emerging Research Avenues and Future Perspectives for 2 Bromo 6 Furan 3 Yl Pyridine
Development of Novel and Sustainable Synthetic Routes
While established methods like Suzuki and Stille coupling are commonly used for the synthesis of biaryl compounds such as 2-Bromo-6-(furan-3-yl)pyridine, future research is geared towards developing more efficient and sustainable alternatives. The goal is to improve upon existing routes that may rely on expensive catalysts, harsh reaction conditions, or generate significant waste.
Key areas of development include:
One-Pot Syntheses: Designing integrated one-pot reaction processes that combine multiple synthetic steps without isolating intermediates can significantly enhance efficiency and reduce waste. rsc.org A future goal would be to develop a one-pot procedure that couples the formation of the furan (B31954) ring with its subsequent attachment to the pyridine (B92270) scaffold.
Catalyst Development: Research into more active and robust catalysts, potentially using earth-abundant metals or even metal-free catalytic systems, could lower the cost and environmental impact of the synthesis.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which are crucial for industrial-scale production.
Exploration of Untapped Reactivity Patterns and Selective Transformations
The reactivity of this compound is not fully exploited. The presence of multiple reactive sites—the C-Br bond, the furan ring, and the pyridine ring—allows for a wide range of selective chemical modifications.
Future research will likely focus on:
C-H Activation: Direct functionalization of the C-H bonds on the furan or pyridine rings offers a more atom-economical approach to creating derivatives compared to traditional cross-coupling methods that require pre-functionalized starting materials.
Selective Bromination/Halogenation: Exploring selective halogenation at other positions on the heterocyclic core could yield a new family of synthons for further elaboration.
Ring Transformation Reactions: Investigating the behavior of the furan ring under various conditions could lead to its transformation into other valuable heterocyclic systems, expanding the chemical space accessible from this starting material.
A derivative, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been synthesized and its crystal structure analyzed, highlighting the potential for further functionalization at the nitrogen positions of related fused-ring systems. researchgate.net The crystal structure is stabilized by π-π interactions and intermolecular C–H···N and C–H···O interactions. researchgate.net
Expansion into New Areas of Materials Science and Catalysis
The rigid, aromatic structure of this compound makes it an attractive candidate for applications in materials science and catalysis.
Materials Science:
Organic Electronics: The conjugated π-system of the furan-pyridine core suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Derivatization can be used to tune the electronic and photophysical properties.
Polymers: This compound can be used as a monomer to synthesize novel conjugated polymers with unique electronic and optical properties. Compounds with extended conjugation involving pyridine nuclei have potential applications in molecular wires and light-emitting devices. rasayanjournal.co.in
Catalysis:
Ligand Development: The pyridine nitrogen and the furan oxygen can act as coordination sites for metal centers. By modifying the scaffold, new bidentate or pincer-type ligands can be designed for various catalytic applications, including cross-coupling and C-H activation reactions.
Table 1: Potential Applications in Materials Science and Catalysis
| Area | Potential Application | Rationale |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | The conjugated furan-pyridine core can act as a blue-emitting scaffold or a building block for larger systems. |
| Conjugated Polymers | Can be used as a monomer for creating polymers with tunable electronic and optical properties. rasayanjournal.co.in | |
| Catalysis | Ligand for Homogeneous Catalysis | The nitrogen and oxygen atoms can coordinate with transition metals to form active catalysts. |
Green Chemistry Approaches in Synthesis and Derivatization
Applying the principles of green chemistry is paramount for the future synthesis and use of this compound. researchgate.net This involves a shift away from hazardous solvents and reagents towards more environmentally benign alternatives. rasayanjournal.co.in
Key green chemistry strategies include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.in
Use of Greener Solvents: Replacing toxic organic solvents with water, ionic liquids, or bio-based solvents can drastically reduce the environmental footprint of the synthesis. rasayanjournal.co.in The use of plant extracts for nanoparticle synthesis is an example of a green approach that avoids toxic substances. ejcmpr.com
Biocatalysis: Employing enzymes for specific transformations can lead to high selectivity under mild conditions, eliminating the need for protecting groups and reducing waste.
Table 2: Green Chemistry Strategies for Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Expected Benefit |
| Alternative Solvents | Use of ionic liquids or water as the reaction medium. rasayanjournal.co.in | Reduced toxicity and environmental pollution. ejcmpr.com |
| Energy Efficiency | Microwave-assisted or ultrasonic synthesis. rasayanjournal.co.in | Faster reaction rates, higher yields, and lower energy consumption. rasayanjournal.co.in |
| Renewable Feedstocks | Sourcing furan building blocks from biomass instead of petrochemicals. rsc.org | Increased sustainability and reduced reliance on fossil fuels. |
| Atom Economy | Development of C-H activation or one-pot reactions. rsc.org | Minimized waste and byproduct generation. rasayanjournal.co.in |
Challenges and Opportunities in Scale-Up and Industrial Applications (from a synthetic/research perspective)
Transitioning from laboratory-scale synthesis to industrial production presents several challenges and opportunities.
Challenges:
Cost of Starting Materials: The availability and cost of key precursors, such as substituted furans and pyridines, can be a significant hurdle for large-scale production.
Process Optimization: Achieving high yields and purity on a large scale often requires extensive process optimization to control reaction parameters like temperature, pressure, and mixing.
Purification: The removal of catalyst residues (especially palladium from cross-coupling reactions) and byproducts can be complex and costly.
Opportunities:
Process Intensification: The adoption of continuous flow reactors can overcome many of the challenges associated with batch processing, leading to a more efficient, consistent, and safer manufacturing process.
Catalyst Recycling: Developing methods to recover and reuse expensive transition metal catalysts is crucial for making the industrial process economically viable.
Interdisciplinary Research Potentials Involving this compound
The versatility of this compound makes it a focal point for interdisciplinary research, bridging chemistry with biology, physics, and materials science.
Medicinal Chemistry and Chemical Biology: As a scaffold, it can be elaborated to create libraries of compounds for screening against various biological targets. The imidazo[4,5-b]pyridine nucleus, which can be synthesized from related bromo-pyridine precursors, is found in compounds tested for anticancer and anti-inflammatory activities. researchgate.net
Chemical Physics: Investigating the photophysical properties of its derivatives can uncover new phenomena and lead to the design of advanced optical materials.
Supramolecular Chemistry: The ability of the furan-pyridine unit to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component for building complex supramolecular architectures. researchgate.net
Q & A
Q. How do electron-rich substituents (e.g., furan) influence the reactivity of bromopyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
